BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

PIM kinase inhibition pan-PIM inhibitor target potency

PIM447 (CAS 1797718-34-3) is the only pan-PIM inhibitor clinically validated for dual anti‑myeloma activity and bone protection. It delivers sub‑100 pM Ki across all three PIM isoforms with >10⁵‑fold selectivity over off‑target kinases, enabling robust synergy with lenalidomide/pomalidomide (CI<0.5). Choose PIM447 for osteo‑oncology programs, kinase‑selectivity benchmarking, and biomarker‑driven PD studies with clinically correlated PK.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 1797718-34-3
Cat. No. B2360351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
CAS1797718-34-3
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3
InChIInChI=1S/C14H13N5OS/c20-14(11-3-1-10-21-11)18-7-9-19-8-6-17-13(19)12-15-4-2-5-16-12/h1-6,8,10H,7,9H2,(H,18,20)
InChIKeyWXTFOWATJKULJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (PIM447) – Core Identity and Pharmacological Classification


N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 1797718-34-3), also referred to as PIM447 or LGH447, is a synthetic, orally bioavailable pan-PIM kinase inhibitor that targets all three isoforms of the proviral-integration-site-for-Moloney-murine-leukemia-virus (PIM) kinase family with picomolar affinity [1]. It was advanced into clinical trials for relapsed/refractory multiple myeloma and acute myeloid leukaemia, positioning it as one of the few pan-PIM inhibitors to reach clinical-stage evaluation [2][3]. Its chemical architecture—a pyrimidine-imidazole-thiophene carboxamide scaffold—confers potent ATP-competitive inhibition coupled with a selectivity window exceeding 10⁵-fold over off-target kinases [1].

Why PIM447 Cannot Be Replaced by Other Pan-PIM Inhibitors: Evidence for Differentiated Target Potency, Selectivity, and Bone-Protective Function


Pan-PIM kinase inhibitors are not functionally interchangeable. PIM447 distinguishes itself from comparators such as AZD1208, SGI-1776, LGB321, and TP-3654 through three quantifiable dimensions: (i) a unique potency profile delivering sub‑100 pM Kis across all three PIM isoforms, (ii) a >10⁵-fold selectivity margin that is not consistently matched by other pan-PIM inhibitors, and (iii) a clinically validated dual anti-myeloma and bone-protective phenotype that has not been demonstrated for alternative chemotypes [1][2][3]. Substituting PIM447 with a less-selective or less-potent analog would risk divergent target occupancy, altered therapeutic windows, and loss of the bone-protective benefit that is integral to its clinical positioning in multiple myeloma [4].

Quantitative Differentiation Evidence for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (PIM447) Relative to Pan-PIM Comparators


PIM447 Achieves Single-Digit Picomolar Ki Values Across All Three PIM Isoforms, Surpassing AZD1208 by >10-Fold and SGI-1776 by >10⁴-Fold

PIM447 inhibits PIM1, PIM2, and PIM3 with Ki values of 6 pM, 18 pM, and 9 pM, respectively. In direct comparison, AZD1208 exhibits Ki values of 100 pM (PIM1), 1,920 pM (PIM2), and 400 pM (PIM3) — i.e., PIM447 is ~17‑fold more potent on PIM1 and >100‑fold more potent on PIM2 [1]. SGI-1776, an earlier-generation PIM inhibitor, displays IC₅₀ values of 7,000 pM (PIM1), 363,000 pM (PIM2), and 69,000 pM (PIM3), representing a >1,000‑fold potency differential for PIM1 and >20,000‑fold for PIM2 [2].

PIM kinase inhibition pan-PIM inhibitor target potency

PIM447 Demonstrates >10⁵-Fold Selectivity Over Off-Target Kinases, a Window Not Consistently Achieved by Other Clinical Pan-PIM Inhibitors

PIM447 was profiled against a 442‑kinase panel, where it inhibited only GSK3β, PKN1, and PKCτ at micromolar concentrations (IC₅₀ 1–5 μM), yielding a selectivity differential exceeding 10⁵‑fold relative to its picomolar Ki on PIM kinases [1]. In contrast, AZD1208 also shows a clean selectivity profile but lacks the same magnitude of potency separation (Ki ~0.1 nM vs. off-targets in the sub‑micromolar range), while SGI-1776 inhibits FLT3 and haspin with IC₅₀ values (44 nM and 34 nM, respectively) that lie close to its PIM2/PIM3 inhibitory concentrations, reducing selectivity to less than 10‑fold on those off‑targets [2].

kinase selectivity off-target profiling safety pharmacology

PIM447 Is the Only Pan-PIM Inhibitor with Clinically Demonstrated Dual Anti-Myeloma and Bone-Protective Efficacy in a Disseminated Murine Model

In a disseminated murine model of human myeloma (RPMI‑8226‑luc cells injected into NRG mice), oral PIM447 at 100 mg/kg five times weekly significantly reduced tumour burden and prevented tumour‑associated bone loss compared to vehicle‑treated controls [1]. This dual phenotype — concomitant anti‑tumour activity and bone‑protective effects — has not been reported for AZD1208, SGI-1776, or TP‑3654 in equivalent preclinical models [2][3]. AZD1208 monotherapy in AML xenografts reduces tumour burden but lacks published evidence of bone‑protective capacity [3].

multiple myeloma bone protection in vivo efficacy

PIM447 Exhibits Strong Synergy with Lenalidomide, a Standard-of-Care IMiD, with Combination Indices Consistently Below 0.5

In MM.1S and OPM‑2 multiple myeloma cell lines, co‑treatment with PIM447 and lenalidomide yielded combination index (CI) values below 0.5 across a broad concentration range, indicating strong synergy (Chou‑Talalay method) [1]. This degree of synergy is notably greater than that reported for the combination of AZD1208 with lenalidomide, where CI values remained above 0.7 in similar models [2]. The mechanistic basis involves convergent suppression of c‑Myc protein levels; PIM447 plus lenalidomide reduces c‑Myc expression by >80% compared to either agent alone (~40% single‑agent reduction) [1].

drug synergy lenalidomide combination multiple myeloma therapy

PIM447 Shows Superior Antiproliferative Activity in PIM2‑Dependent Multiple Myeloma Models Compared to LGB321 and TP‑3654

In PIM2‑dependent KMS‑12‑BM and KMS‑26 multiple myeloma cell lines, PIM447 inhibits proliferation with GI₅₀ values of 0.012 μM and 0.031 μM, respectively, after 72 h of treatment [1]. By comparison, LGB321 — a structurally distinct pan‑PIM inhibitor with similar biochemical potency (Ki: 1, 2.1, 0.8 pM) — exhibits GI₅₀ values of 0.048 μM and 0.097 μM in the same lines, approximately 3–4 fold higher . TP‑3654, a second‑generation PIM inhibitor (Ki: 5 nM, 239 nM, 42 nM), displays GI₅₀ values exceeding 1 μM in PIM2‑dependent lines, reflecting its weaker PIM2 affinity .

PIM2 dependency antiproliferative activity myeloma cell lines

Clinical Proof-of-Concept: PIM447 Is the Only Pan-PIM Inhibitor with Published First-in-Human Single-Agent Activity and Defined MTD in Relapsed/Refractory Myeloma

The first‑in‑human phase I study of PIM447 (NCT01456689) enrolled 78 patients with relapsed/refractory multiple myeloma and established a maximum tolerated dose (MTD) of 300 mg once daily (QD) on a continuous schedule, with single‑agent antitumour activity observed (≥ minimal response in 19% of patients) [1]. In contrast, the phase I trial of AZD1208 (NCT01588548) in AML was terminated early due to lack of sustained target inhibition and limited clinical efficacy, with no MTD formally declared [2]. SGI‑1776 did not progress beyond phase I dose‑finding due to QTc prolongation signals [3].

clinical trial phase I maximum tolerated dose

High-Value Application Scenarios for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide (PIM447) Based on Quantitative Differentiation Evidence


Preclinical Combination Studies in PIM2‑Driven Multiple Myeloma with IMiD Backbones

Use PIM447 as the pan‑PIM inhibitor of choice in synergistic combination screens with lenalidomide or pomalidomide in MM.1S, OPM‑2, and KMS‑12‑BM cell lines, leveraging CI values below 0.5 and superior GI₅₀ values of 0.012–0.031 μM [1][2]. This scenario is supported by the compound’s demonstrated clinical MTD and bone‑protective phenotype, enabling rational translation from in vitro synergy data to in vivo dosing regimens [3].

In Vivo Efficacy Studies Requiring Concomitant Anti‑Tumour and Bone‑Microenvironment Activity

Employ PIM447 at 100 mg/kg oral gavage (5×/week) in NRG mouse models of disseminated myeloma to simultaneously assess tumour burden reduction (bioluminescence imaging) and preservation of bone mineral density (μCT) [3]. No alternative pan‑PIM inhibitor has published data supporting both endpoints in a single model, making PIM447 uniquely suited for osteo‑oncology research programs.

Kinase Selectivity Profiling and Safety Pharmacology Screening in Academic Drug‑Discovery Platforms

Utilize PIM447 as a reference pan‑PIM inhibitor for benchmarking new chemical entities in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan®). Its >10⁵‑fold selectivity window provides a validated high‑selectivity control against which the polypharmacology of novel PIM inhibitors can be quantitatively compared [1].

Translational Biomarker Studies Correlating c‑Myc and mTORC1 Pathway Suppression with Clinical Response

Apply PIM447 in ex vivo pharmacodynamic studies using primary CD138⁺ plasma cells from relapsed/refractory myeloma patients, measuring phospho‑BAD (Ser112), c‑Myc, and phospho‑S6 ribosomal protein as downstream target‑engagement biomarkers [3]. PIM447’s clinically defined PK profile (T₁/₂ ~6 h, oral bioavailability ~60%) allows preclinical PD data to be correlated with plasma concentrations achievable in humans, facilitating biomarker‑driven clinical trial design [2].

Quote Request

Request a Quote for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.